molecular formula C7H6N2S B073233 5-Methyl-2,1,3-benzothiadiazole CAS No. 1457-93-8

5-Methyl-2,1,3-benzothiadiazole

Cat. No.: B073233
CAS No.: 1457-93-8
M. Wt: 150.2 g/mol
InChI Key: XDQJAYFCPRWDOL-UHFFFAOYSA-N
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Description

5-Methyl-2,1,3-benzothiadiazole: is an aromatic heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications. It is a colorless to pale yellow solid with a melting point of 31-32°C and a boiling point of 62°C .

Mechanism of Action

Target of Action

5-Methyl-2,1,3-benzothiadiazole is a versatile organic compound that has been used in various applications, including as a building block for smart porous materials . .

Mode of Action

It’s known that benzothiadiazole derivatives can undergo oxidation reactions . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the targets’ chemical states.

Biochemical Pathways

It’s known that benzothiadiazole derivatives can participate in various chemical reactions, including oxidation . This suggests that this compound might affect biochemical pathways involving redox reactions.

Result of Action

It’s known that benzothiadiazole derivatives can exhibit photophysical behavior . This suggests that this compound might have effects related to light absorption and emission.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its photophysical behavior can be affected by the solvent used . Additionally, its stability and efficacy might be influenced by factors such as temperature and light exposure.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common method involves the reaction of benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester with iodomethane . Another method includes the cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation with potassium permanganate typically yields carboxylic acids or other oxidized derivatives.
  • Reduction reactions yield 1,2-diaminobenzene derivatives.
  • Bromination yields 4,7-dibromo-2,1,3-benzothiadiazole.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2,1,3-benzothiadiazole is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This methyl group can affect the compound’s electron density and steric hindrance, making it distinct from its non-methylated counterparts.

Properties

IUPAC Name

5-methyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQJAYFCPRWDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381764
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-93-8
Record name 5-methyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1457-93-8
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